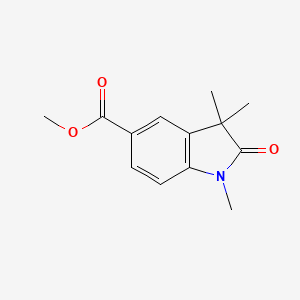

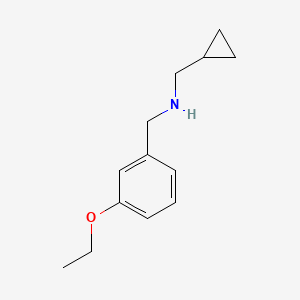

![molecular formula C20H24N2O2 B1391755 3-[(4-苄基哌嗪-1-基)甲基]苯甲酸甲酯 CAS No. 1223253-84-6](/img/structure/B1391755.png)

3-[(4-苄基哌嗪-1-基)甲基]苯甲酸甲酯

货号 B1391755

CAS 编号:

1223253-84-6

分子量: 324.4 g/mol

InChI 键: ACAXAICWNNUQAI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is C20H24N2O2 and it has a molecular weight of 324.422 . The InChI code for a structurally similar compound, “Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate”, is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .科学研究应用

Application in Synthesis and Biological Activity Research

- Scientific Field: Medicinal Chemistry

- Summary of the Application: This compound has been used in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . These were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

- Methods of Application: The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .

- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

Application in Antimicrobial Activity Research

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity .

Application in Antimicrobial Activity and Molecular Modeling

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Application in Leukemia Treatment

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

- Methods of Application: The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

- Results or Outcomes: The molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry

- Summary of the Application: “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is a compound useful in organic synthesis .

- Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .

- Results or Outcomes: The outcomes of organic synthesis using this compound can also vary widely, but the compound is generally used to facilitate or enable certain chemical reactions .

Application in Antifungal Activity and Molecular Modeling

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

属性

IUPAC Name |

methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXAICWNNUQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

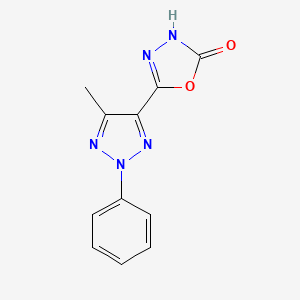

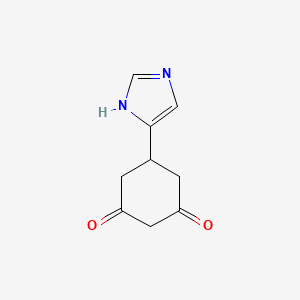

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

1216711-12-4

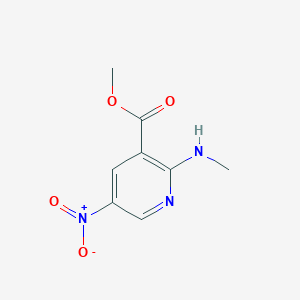

Methyl 2-(methylamino)-5-nitronicotinate

1228182-64-6

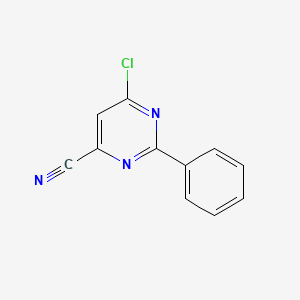

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)

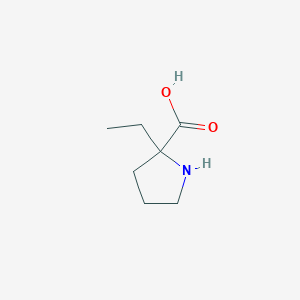

![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)

![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)